

Introduction: The Strategic Importance of 2-Chloro-5-ethoxypyridine

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxypyridine

CAS No.: 856851-48-4

Cat. No.: B1359721

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2-Chloro-5-ethoxypyridine is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemicals, where the pyridine scaffold is a prevalent motif in a vast array of biologically active molecules.[1][2] The strategic placement of the chloro, ethoxy, and nitrogen functionalities provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This guide offers a comprehensive exploration of the reactivity and stability of **2-Chloro-5-ethoxypyridine**. It is designed to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this reagent in their synthetic endeavors. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative sources.

Chemical Identity:

- IUPAC Name: **2-chloro-5-ethoxypyridine**
- Molecular Formula: C₇H₈ClNO[3]

- Molecular Weight: 157.60 g/mol
- CAS Number: 856851-48-4[4]

Part 1: The Core Reactivity Profile

The reactivity of **2-Chloro-5-ethoxypyridine** is dominated by the interplay of the electron-deficient pyridine ring, the reactive C-Cl bond at the 2-position, and the electronic influence of the 5-ethoxy group. The nitrogen atom in the ring significantly influences the electron distribution, making the α -position (C2) particularly susceptible to both nucleophilic attack and oxidative addition in catalytic cycles.

Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr reaction is a cornerstone of pyridine chemistry. For 2-chloropyridines, the reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The aromaticity of the pyridine ring is then restored by the departure of the chloride leaving group.[5][6]

The ethoxy group at the 5-position primarily exerts a moderate electron-donating effect through resonance, which can slightly temper the reactivity of the ring towards nucleophiles compared to an unsubstituted 2-chloropyridine. However, the activating effect of the ring nitrogen and the inherent reactivity of the C2 position ensure that S_NAr reactions proceed readily with a range of nucleophiles.

Common Nucleophilic Displacements:

- **With Amines (Amination):** Reaction with primary or secondary amines yields 2-amino-5-ethoxypyridine derivatives. This is often performed under thermal conditions, but for less reactive amines, palladium-catalyzed methods are superior.
- **With Alkoxides (Alkoxylation):** Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the relative reactivity of halogens in this system.[8][9]

- With Hydroxides (Hydroxylation): Reaction with strong bases like sodium hydroxide results in the formation of 5-ethoxy-2-pyridone.[6]
- With Thiols (Thiolation): Thiolates readily displace the chloride to form the corresponding 2-thioether derivatives.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Palladium-Catalyzed Cross-Coupling Reactions

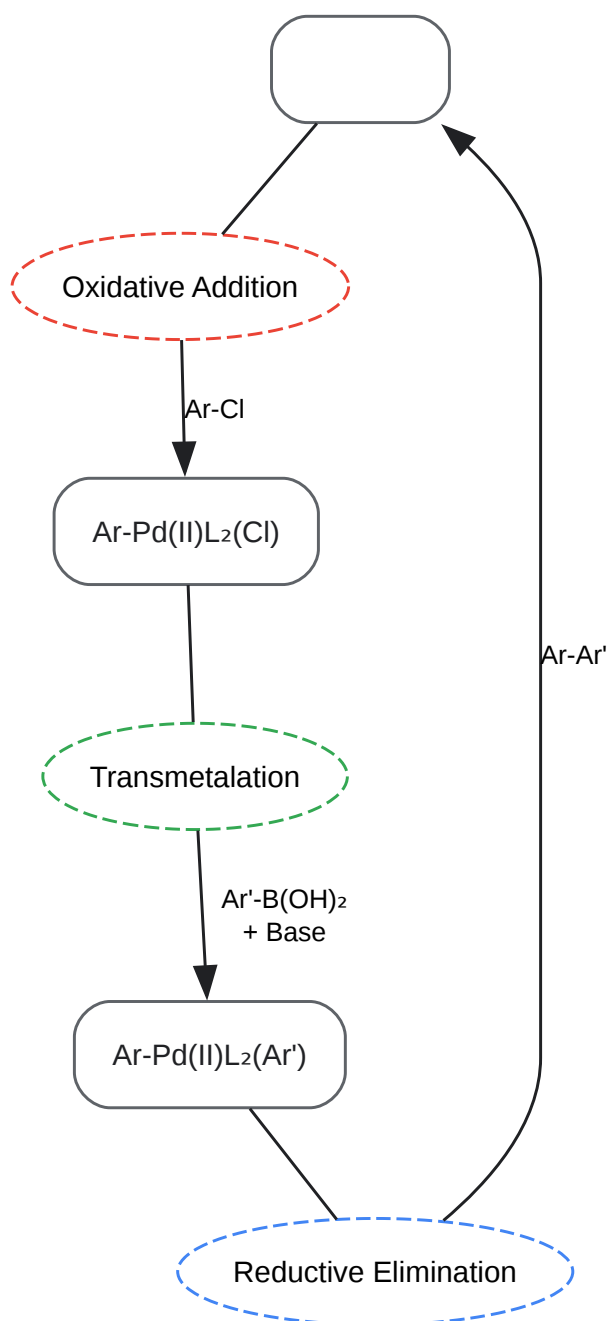
Cross-coupling reactions have revolutionized modern synthesis, and **2-Chloro-5-ethoxypyridine** is an excellent substrate for these transformations, provided the correct catalytic system is employed. The primary challenge with chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-limiting step—more difficult than with corresponding bromides or iodides.[10][11] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[10] The solution lies in using highly active catalysts, typically featuring bulky, electron-rich phosphine ligands.

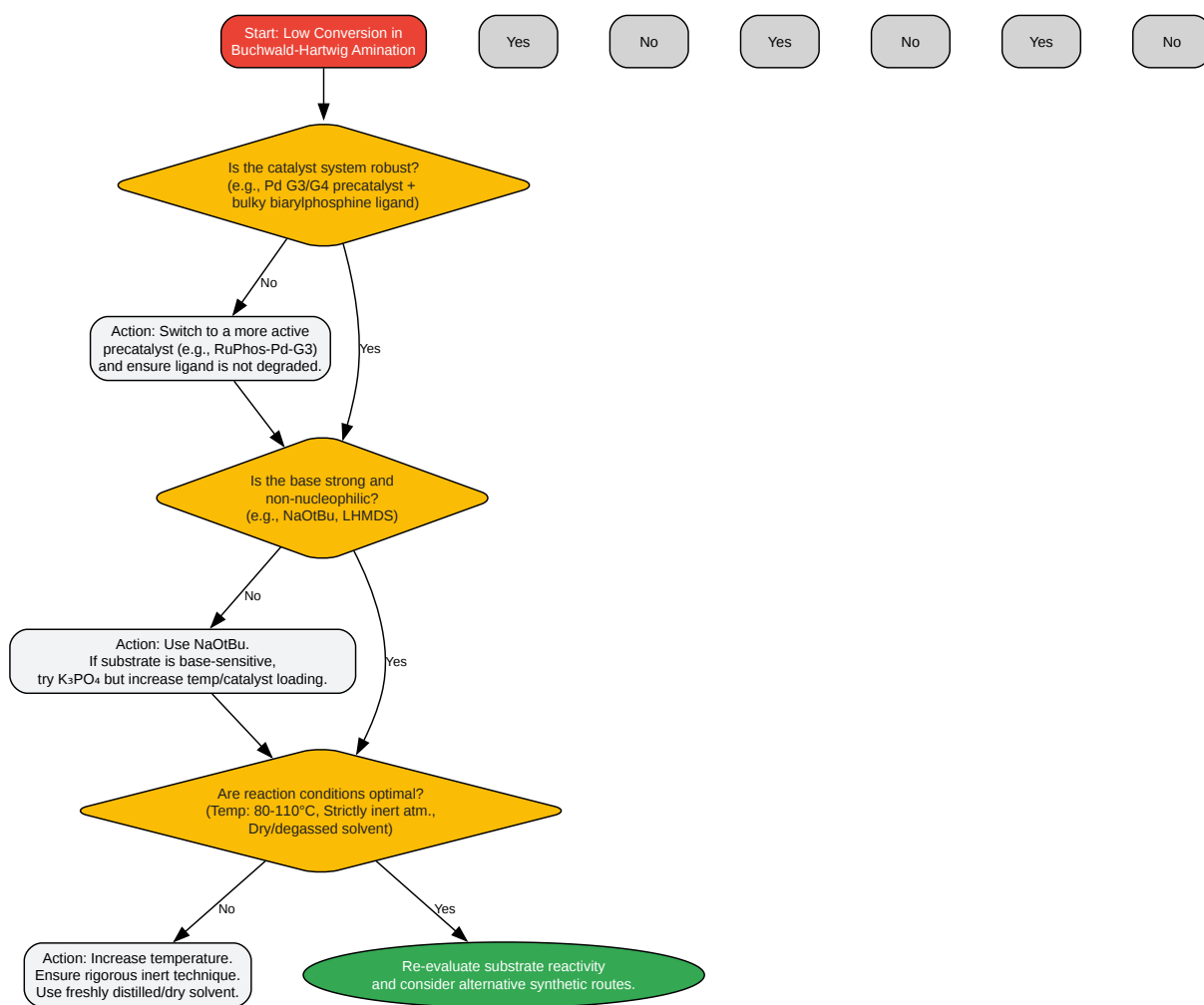
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with a boronic acid or ester. For challenging substrates like 2-chloropyridines, successful coupling is critically dependent on the choice of ligand and base.[12]

- Catalysts and Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective,[1] modern systems utilizing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often required for high yields. These ligands promote the difficult oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[10]
- Bases: A strong base is crucial for activating the boronic acid in the transmetalation step.[10] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[10]
- Solvents: Aprotic solvents like toluene, dioxane, or DME, often with an aqueous component to solubilize the base, are standard.[10]

Reaction	Typical Catalyst/Ligand	Typical Base	Typical Solvent	Temp (°C)
Suzuki-Miyaura	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene/H ₂ O	80-110
Buchwald-Hartwig	Pd ₂ (dba) ₃ / RuPhos	NaOtBu	Toluene	80-110
Sonogashira	PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N / Piperidine	THF / DMF	25-70

Caption: Typical Conditions for Cross-Coupling Reactions.





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